1-(5-Bromo-2-fluoro-3-methylbenzyl)pyrrolidine
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Overview
Description
1-(5-Bromo-2-fluoro-3-methylbenzyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines It features a pyrrolidine ring attached to a benzyl group substituted with bromine, fluorine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-fluoro-3-methylbenzyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluoro-3-methylbenzyl chloride and pyrrolidine.
Nucleophilic Substitution Reaction: The key step involves a nucleophilic substitution reaction where pyrrolidine reacts with 5-bromo-2-fluoro-3-methylbenzyl chloride under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-fluoro-3-methylbenzyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzyl ring can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially modifying the functional groups on the benzyl ring or the pyrrolidine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom can be replaced with other groups using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzylpyrrolidines.
Scientific Research Applications
1-(5-Bromo-2-fluoro-3-methylbenzyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the pyrrolidine ring.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe or ligand in studies involving biological systems, helping to elucidate the function of various biomolecules.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluoro-3-methylbenzyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrrolidine ring can enhance binding affinity and specificity to these targets, influencing various biological pathways.
Comparison with Similar Compounds
1-(5-Bromo-2-fluoro-3-methylbenzyl)pyrrolidine-2,5-dione: This compound features a similar structure but with a dione group, which can alter its reactivity and biological activity.
This compound-2-one:
Uniqueness: this compound is unique due to the specific combination of substituents on the benzyl ring and the pyrrolidine ring. This unique structure can confer distinct reactivity and biological activity, making it valuable for various research applications.
Properties
IUPAC Name |
1-[(5-bromo-2-fluoro-3-methylphenyl)methyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFN/c1-9-6-11(13)7-10(12(9)14)8-15-4-2-3-5-15/h6-7H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEYILPJFPBWAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)CN2CCCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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